2-Amino-1-phenylbut-3-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
174309-35-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
IUPAC Name |
2-amino-1-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H13NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,9-10,12H,1,11H2 |
InChI Key |
RUKMYBNFXQJQFG-UHFFFAOYSA-N |
SMILES |
C=CC(C(C1=CC=CC=C1)O)N |
Synonyms |
Benzenemethanol, -alpha--(1-amino-2-propenyl)- (9CI) |
Origin of Product |
United States |
Stereochemical Control in 2 Amino 1 Phenylbut 3 En 1 Ol Synthesis
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis offers an efficient pathway to chiral molecules by using transition metal complexes paired with chiral ligands. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
The success of many asymmetric reactions hinges on the design of the chiral ligand. These ligands coordinate to a metal center and are responsible for inducing enantioselectivity. acs.org For the synthesis of a vicinal amino alcohol like 2-Amino-1-phenylbut-3-en-1-ol, several classes of ligands are particularly relevant.
Phosphine-Phosphoramidite Ligands: This class of hybrid bidentate phosphorus ligands has gained prominence due to its modularity, stability toward air and moisture, and effectiveness in a variety of asymmetric transformations. sioc-journal.cndicp.ac.cntandfonline.com Ligands such as quinaphos and PPFAphos have been successfully used in Rh-, Ru-, and Ir-catalyzed asymmetric hydrogenations. dicp.ac.cntandfonline.com In a potential synthesis of the target molecule, a phosphine-phosphoramidite ligand could be used in the asymmetric hydrogenation of a suitable amino ketone precursor, establishing the stereochemistry at the carbinol center with high enantiomeric excess. tandfonline.com
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): BINAP is a foundational atropisomeric bisphosphine ligand known for its versatility in asymmetric catalysis. mdpi.com Ruthenium-BINAP complexes, for instance, are highly effective for the asymmetric hydrogenation of α-amido-β-keto esters, yielding syn-β-hydroxy-α-amino esters with excellent diastereoselectivity and enantioselectivity. diva-portal.org This methodology could be adapted to a precursor of this compound to set the relative and absolute stereochemistry of the two stereocenters. Iridium complexes with BINAP derivatives have also been used to create chiral amino alcohols via reductive coupling. nih.gov
BODOL (2,6-bis(2-oxazolinyl)dibenzofuran) Systems: BODOL ligands, particularly when complexed with titanium(IV), are effective catalysts for the asymmetric reduction of prochiral ketones using catecholborane as a reducing agent. capes.gov.br This approach could be employed to synthesize the C1 alcohol stereocenter of the target molecule by reducing an appropriate vinyl ketone precursor, achieving high enantiomeric excess (ee). capes.gov.brresearchgate.net
| Ligand System | Typical Metal | Applicable Reaction Type | Key Advantage |
|---|---|---|---|
| Phosphine-Phosphoramidite | Rh, Ru, Ir | Asymmetric Hydrogenation, Hydroformylation tandfonline.com | High modularity and stability; excellent enantioselectivity sioc-journal.cndicp.ac.cn |
| BINAP | Ru, Rh, Ir | Asymmetric Hydrogenation, Carbonyl Allylation diva-portal.orgnih.gov | High enantioselectivity in hydrogenation of ketones and imines |
| BODOL | Ti | Asymmetric Ketone Reduction capes.gov.br | Effective for creating chiral alcohols from prochiral ketones capes.gov.br |
Two powerful catalytic strategies for forming the chiral centers in this compound are asymmetric hydrogenation and hydroamination.
Asymmetric Hydrogenation: This well-established method typically involves the reduction of a C=O or C=N double bond. To form the target amino alcohol, one could envision the asymmetric hydrogenation of a precursor such as 2-amino-1-phenylbut-3-en-1-one. A ruthenium catalyst with a chiral ligand like BINAP could reduce the ketone to an alcohol with high enantioselectivity. Alternatively, dynamic kinetic resolution (DKR) during hydrogenation of an α-amino-β-keto precursor could simultaneously establish both the C1 and C2 stereocenters. diva-portal.org
Asymmetric Hydroamination: This reaction involves the direct addition of an N-H bond across a double or triple bond and represents a highly atom-economical route to amines. A nickel/Brønsted acid co-catalyst system, for example, has been shown to effectively catalyze the asymmetric hydroamination of 1,3-dienes. scienceopen.com Applying this to a substrate like 1-phenyl-1,3-butadiene (B73350) with a suitable amine source could directly generate the allylic amine structure of the target compound with high yield and enantioselectivity. scienceopen.com Similarly, copper-catalyzed hydroamination of cinnamyl derivatives provides another route to chiral γ-amino compounds. chinesechemsoc.org
| Reaction | Typical Substrate | Catalyst System Example | Bond Formed / Stereocenter Set |
|---|---|---|---|
| Asymmetric Hydrogenation | Amino Ketone | Ru-BINAP diva-portal.org | C-OH / C1 Stereocenter |
| Asymmetric Hydroamination | Conjugated Diene (e.g., 1-phenyl-1,3-butadiene) | Ni-(S)-DTBM-SEGPHOS / Brønsted Acid scienceopen.com | C-N / C2 Stereocenter |
The Mukaiyama aldol (B89426) reaction is a reliable method for C-C bond formation that can be rendered enantioselective through the use of chiral Lewis acid catalysts. harvard.eduresearchgate.net This reaction involves the addition of a silyl (B83357) enol ether to a carbonyl compound. wikipedia.org
In a plausible route to an intermediate for this compound, benzaldehyde (B42025) could be reacted with a silyl dienolate (the silyl enol ether of a vinyl ketone) in the presence of a chiral Lewis acid, such as a BINOL-Titanium(IV) complex. scielo.br This would produce a δ-silyloxy-β-hydroxy ketone, establishing the C1 alcohol stereocenter with high enantioselectivity. Subsequent chemical transformations would be required to convert the ketone functionality into the C2 amine, for example, via reductive amination. This approach allows for the early introduction of one of the key stereocenters.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Hydroamination
Diastereoselective Synthesis Approaches
Diastereoselective methods build upon existing stereochemistry in either the substrate or a reagent to control the formation of new stereocenters.
In substrate-controlled synthesis, a chiral center already present in the molecule directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, one could first establish the C1 alcohol stereocenter via a highly enantioselective method, such as the asymmetric reduction of 1-phenylbut-3-en-1-one.
The resulting chiral homoallylic alcohol can then direct the stereoselective introduction of the amino group at the C2 position. For instance, an electrophilic amination reaction could proceed with the hydroxyl group coordinating to reagents and shielding one face of the molecule, thereby directing the incoming amine functionality to the opposite face. This strategy is effective in the synthesis of syn-1,3-diols and can be conceptually applied here to control the 1,2-stereorelationship. researchgate.net
Reagent-controlled methods use a stoichiometric amount of a chiral reagent, known as a chiral auxiliary, to direct a reaction's stereoselectivity. The auxiliary is later removed, leaving the chiral product.
The use of enantiopure N-tert-butanesulfinyl imines, pioneered by Ellman, is a powerful and widely used strategy for the asymmetric synthesis of amines and amino alcohols. sigmaaldrich.comorganic-chemistry.org The synthesis of this compound could proceed via the following steps:
Imine Formation: Condensation of benzaldehyde with an enantiopure sulfinamide (e.g., (R)-2-methyl-2-propanesulfinamide) yields the corresponding chiral N-tert-butanesulfinyl imine. This step proceeds in high yield under mild conditions. sigmaaldrich.com
Diastereoselective Addition: The crucial C-C bond is formed by the addition of a vinyl nucleophile, such as vinylmagnesium bromide or a vinylzinc reagent, to the sulfinyl imine. The bulky and stereochemically defined tert-butanesulfinyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face and resulting in a high degree of diastereoselectivity. researchgate.netx-mol.com
Auxiliary Removal: The sulfinyl group is readily cleaved under mild acidic conditions to afford the free vicinal amino alcohol, this compound, with high enantiomeric and diastereomeric purity. sigmaaldrich.com
This method is highly reliable for producing 1,2-amino alcohols, and the choice of reaction conditions can sometimes be tuned to favor either syn or anti diastereomers. nih.gov
| Step | Reactants | Key Feature | Product of Step |
|---|---|---|---|
| 1. Imine Formation | Benzaldehyde + (R)-N-tert-Butanesulfinamide | Formation of a chiral imine sigmaaldrich.com | (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide |
| 2. Nucleophilic Addition | Chiral Imine + Vinyl Grignard Reagent | High diastereoselectivity controlled by the sulfinyl auxiliary researchgate.netnih.gov | N-((1R,2R)-1-Phenylbut-3-en-1-yl)-2-methylpropane-2-sulfinamide |
| 3. Auxiliary Cleavage | Sulfinamide Adduct + Acid (e.g., HCl) | Mild removal of the chiral auxiliary sigmaaldrich.com | (1R,2R)-2-Amino-1-phenylbut-3-en-1-ol |
Substrate-Controlled Diastereoselectivity
Dynamic Kinetic Resolution and Kinetic Resolution Strategies
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for separating racemic mixtures to obtain enantiopurified compounds. While KR is limited to a theoretical maximum yield of 50% for a single enantiomer, DKR overcomes this limitation by continuously racemizing the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, desired enantiomer. thieme-connect.ded-nb.info
A predominant strategy for the DKR of alcohols is the combination of an enzyme, typically a lipase (B570770) for enantioselective acylation, with a metal catalyst for in situ racemization of the unreacted alcohol enantiomer. thieme-connect.de Ruthenium complexes have proven to be particularly effective racemization catalysts that are compatible with enzymatic reactions. academie-sciences.fr For instance, a combination of a lipase from Pseudomonas cepacia and a ruthenium complex has been used for the DKR of various allylic alcohols, converting racemic starting materials into single-enantiomer allylic acetates with high yields and excellent optical purity. organic-chemistry.org The process involves the lipase selectively acylating one enantiomer while the ruthenium catalyst racemizes the remaining, unreacted enantiomer. organic-chemistry.org This chemoenzymatic DKR approach is a practical, one-pot methodology for producing homochiral allylic acetates, which can then be deprotected to yield the enantiopure allylic alcohols. organic-chemistry.org
| Catalyst System | Substrate Type | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| P. cepacia lipase / Ru-complex | Racemic allylic alcohols | p-Chlorophenyl acetate | Allylic acetates | 81-88 | >99 | organic-chemistry.org |
| C. antarctica lipase B / Shvo's Ru-complex | Racemic 1-phenylethanol | 4-Chlorophenyl acetate | (R)-acetate | High | High | thieme-connect.de |
| C. antarctica lipase B / (η⁵-C₅Ph₅)RuCl(CO)₂ | Racemic 1-phenylethanol | Isopropenyl acetate | (R)-1-phenylethanol acetate | 97 | 99.8 | beilstein-journals.org |
Non-enzymatic DKR approaches have also been developed. One such method for benzylic alcohols merges a rapid transition-metal-catalyzed racemization with an enantioselective copper-catalyzed dehydrogenative silylation. d-nb.infonih.gov This system requires orthogonal catalysts where the racemization catalyst does not interfere with the selective silylation process. d-nb.info
For vicinal amino alcohols specifically, non-enzymatic kinetic resolution has been achieved using chiral organotin catalysts. researchgate.netnih.gov A chiral organotin compound featuring 3,4,5-trifluorophenyl groups on a binaphthyl scaffold has been shown to effectively catalyze the kinetic resolution of racemic aryl- and alkyl-substituted amino alcohols with high enantioselectivity and excellent s-factors (selectivity factors). nih.gov
Furthermore, lipase-catalyzed kinetic resolution is a well-established method for resolving N-protected amino alcohols that are structurally analogous to this compound. Research has demonstrated the efficient resolution of a range of 4-(N-Boc-amino)-1-alken-3-ols using lipases, which successfully provided access to key intermediates for the synthesis of complex molecules like the Taxol side chain. lookchem.com
Chemoenzymatic and Biocatalytic Approaches to Enantiopure this compound
Chemoenzymatic and purely biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing enantiopure vicinal amino alcohols. rsc.org These strategies leverage the inherent stereoselectivity of enzymes like lipases, transaminases, and dehydrogenases.
A comprehensive review of biocatalytic strategies highlights several key approaches for obtaining enantiopure vicinal amino alcohols: the use of transaminases, kinetic and dynamic kinetic resolutions, biocatalytic carbon-carbon bond formation, and enantioconvergent processes. rsc.org
One powerful biocatalytic method is the reductive amination of α-hydroxy ketones. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the synthesis of (S)-configured vicinal amino alcohols from their corresponding α-hydroxy ketone precursors, achieving high conversions and exceptional enantiomeric excess (>99% ee). acs.org This approach was utilized to prepare a key intermediate for the antituberculosis drug ethambutol. acs.org
Biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in one pot, represent a particularly efficient strategy. google.com For example, a cascade involving an ene-reductase (ER) and a transaminase (TAm) has been explored for the synthesis of diastereomerically enriched amino alcohols from unsaturated α-hydroxyketones. frontiersin.org Similarly, cascade reactions can be designed to convert alkenes first into vicinal diols and subsequently into the target 1,2-amino alcohol using a dehydrogenase/oxidase and a transaminase. google.com
| Biocatalytic Method | Enzyme(s) | Substrate Type | Product Type | Selectivity | Reference |
| Reductive Amination | Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | (S)-Vicinal amino alcohols | >99% ee | acs.org |
| Cascade Biocatalysis | Dehydrogenase/Oxidase, Transaminase | Vicinal diols | 1,2-Amino alcohols | Enantiopure | google.com |
| Hydrogenation | Raney Ni | O-Benzoyl cyanohydrin | N-acyl-β-amino alcohols | High enantioretention | researchgate.net |
Chemoenzymatic cascades combine the advantages of both chemical and biological catalysts. A notable example involves the ruthenium-catalyzed isomerization of an allylic alcohol to a ketone, which is then stereoselectively reduced by a ketoreductase (KRED) to yield an enantiopure saturated alcohol. preprints.org Such strategies demonstrate the potential for creating complex chiral molecules with high precision by carefully orchestrating chemical and enzymatic reaction steps. preprints.org
Chemical Reactivity and Transformations of 2 Amino 1 Phenylbut 3 En 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group in 2-Amino-1-phenylbut-3-en-1-ol, being part of an allylic alcohol and vicinal to an amino group, exhibits distinct reactivity patterns. These include oxidation to form ketones, esterification and etherification for the introduction of various substituents, and nucleophilic substitution to alter the core structure.
Oxidation Pathways
The oxidation of the secondary alcohol in this compound to a ketone is a key transformation. The resulting product, an α-amino-α',β'-unsaturated ketone, is a valuable synthetic intermediate. Various reagents can be employed for this purpose, with the choice often dictated by the need for chemoselectivity to avoid over-oxidation or reaction at the amino or vinyl groups.
A common method for the oxidation of allylic and benzylic alcohols is the use of manganese dioxide (MnO₂). harvard.edu This reagent is known for its selectivity towards activated alcohols, leaving other functional groups intact under neutral conditions. harvard.edu Another effective system for the oxidation of allylic alcohols is the combination of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or trichloroisocyanuric acid. organic-chemistry.org This method is highly efficient for the oxidation of allylic and β-amino alcohols to their corresponding carbonyl compounds. organic-chemistry.org For instance, the oxidation of (3E)-4-phenylbut-3-en-2-ol to (3E)-4-phenylbut-3-en-2-one has been achieved using a laccase from Trametes versicolor in combination with TEMPO. uniovi.es
The resulting vinyl ketones are versatile intermediates. For example, they can be used in the synthesis of vinyl 1,2-diketones through a three-step sequence involving photooxidation to a hydroperoxide, reduction to a vinyl 1,2-diol, and subsequent oxidation. lookchem.com
Table 1: Selected Oxidation Reactions of Allylic Alcohols
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Allylic Alcohol | Manganese Dioxide (MnO₂) | Aldehyde or Ketone | harvard.edu |
| Allylic Alcohol | TEMPO, Trichloroisocyanuric acid | Aldehyde or Ketone | organic-chemistry.org |
| (3E)-4-phenylbut-3-en-2-ol | Laccase, TEMPO | (3E)-4-phenylbut-3-en-2-one | uniovi.es |
| Allylic Alcohol | ¹O₂, Reduction, Oxoammonium salt | Vinyl 1,2-diketone | lookchem.com |
Esterification and Etherification Reactions
Esterification and etherification reactions at the hydroxyl group of this compound provide a straightforward route to introduce a wide variety of functional groups. The challenge in these reactions often lies in achieving chemoselectivity, as the amino group is typically more nucleophilic than the hydroxyl group.
One strategy to achieve selective O-acylation is to perform the reaction under acidic conditions. nih.gov Protonation of the more basic amino group deactivates it towards acylation, allowing the hydroxyl group to react with an acyl halide or anhydride. nih.gov This method has been successfully applied to various amino alcohols. nih.gov Another approach involves the use of metal catalysis. For example, Cu(II) ions have been shown to catalyze the selective O-acylation of 1,2-amino alcohols in aqueous media, even in the presence of the more nucleophilic amine. nih.gov
Etherification can be achieved under various conditions. For instance, O-alkylation of a protected hydroxylamine (B1172632) with a mesylate, followed by deprotection, can yield O-substituted hydroxylamines. organic-chemistry.org
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of this compound can be converted into a good leaving group, allowing for its displacement by a variety of nucleophiles. This reaction is a powerful tool for introducing new functional groups with an inversion of stereochemistry at the carbinol center.
The Mitsunobu reaction is a widely used method for this transformation. wikipedia.orgorganic-chemistry.org It involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org The activated alcohol is then displaced by a nucleophile in an Sₙ2 reaction, resulting in a clean inversion of configuration. wikipedia.orgorganic-chemistry.org This reaction is compatible with a wide range of nucleophiles, including carboxylic acids, phenols, and nitrogen nucleophiles like phthalimide (B116566) or hydrogen azide (B81097). organic-chemistry.org A variation of this reaction, the Fukuyama-Mitsunobu reaction, specifically utilizes a nitrogen nucleophile. wikipedia.org
Reactions Involving the Amino Group
The amino group in this compound is a key site for chemical modification, allowing for the introduction of protecting groups and various alkyl substituents.
Protection and Deprotection Strategies
To prevent unwanted side reactions at the amino group during transformations at other parts of the molecule, it is often necessary to introduce a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability towards most nucleophiles and bases. organic-chemistry.org
Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgrsc.org The reaction is generally carried out at room temperature or with moderate heating. fishersci.co.uk
Deprotection: The Boc group is sensitive to acidic conditions and can be readily removed. fishersci.co.ukacsgcipr.org This is commonly done using strong acids like hydrochloric acid or trifluoroacetic acid (TFA) in a suitable solvent such as water, dichloromethane, or ethyl acetate. fishersci.co.uk Alternative, milder methods for Boc deprotection have also been developed to avoid the use of strong acids, which is particularly important for substrates containing other acid-labile functional groups. fishersci.co.ukacsgcipr.org For example, a combination of oxalyl chloride in methanol (B129727) has been reported for the mild and selective deprotection of N-Boc groups. rsc.org
Table 2: Common Conditions for Boc Protection and Deprotection
| Transformation | Reagent(s) | Solvent(s) | Conditions | Reference(s) |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Water, Toluene, Dichloromethane, Ethyl Acetate | Room Temperature or 40°C | organic-chemistry.orgfishersci.co.uk |
| Deprotection (Acidic) | Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) | Water, Dichloromethane | Room Temperature | fishersci.co.uk |
| Deprotection (Mild) | Oxalyl Chloride, Methanol | Methanol | Room Temperature | rsc.org |
Alkylation and Reductive Amination
The introduction of alkyl groups onto the nitrogen atom of this compound can be achieved through direct alkylation or, more controllably, via reductive amination.
Alkylation: Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Reductive Amination: A more controlled method for introducing a single alkyl group is reductive amination. masterorganicchemistry.com This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by the reduction of the C=N double bond. masterorganicchemistry.comresearchgate.net A key advantage of this method is that it avoids the problem of multiple alkylations. masterorganicchemistry.com
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com For example, reductive amination can be carried out by reacting an amine with an aldehyde in methanol at 0°C, followed by the addition of sodium cyanoborohydride. fishersci.co.uk
Cyclization Reactions Involving the Amino Moiety (e.g., Heterocycle Formation)
The amino group of this compound can participate in intramolecular cyclization reactions to form various heterocyclic structures. These reactions are often promoted by the presence of a suitable electrophile or through activation of the other functional groups within the molecule.
For instance, domino cyclization of related homoallylic trichloroacetimidates, which can be derived from the corresponding amino alcohol, has been demonstrated. This process, mediated by N-bromoacetamide, leads to the formation of 1-bromo-2-amino-3-butene derivatives, which are versatile intermediates for further transformations. lookchem.com Similarly, Lewis acid-catalyzed intramolecular allylic substitution of bis(trichloroacetimidates) provides a pathway to unsaturated amino acids. lookchem.com
In a different approach, heating 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one, a related β-aminovinyl ketone, in glacial acetic acid can lead to the formation of 2,6-diphenyl-4-trifluoromethylpyridine. researchgate.net This transformation highlights the potential for the amino group to participate in condensation and cyclization cascades to form aromatic heterocycles. researchgate.net The presence of multiple reactive centers in such molecules allows for complex transformations leading to diverse heterocyclic systems. researchgate.net
Furthermore, cascade reactions involving amino acid derivatives and similar unsaturated systems can lead to the formation of complex heterocyclic frameworks like indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. acs.org These reactions often proceed through a series of bond-forming events initiated by the nucleophilic character of the amino group or its derivatives. acs.org
| Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Reference(s) |
| Homoallylic trichloroacetimidates | N-bromoacetamide | 1-Bromo-2-amino-3-butene derivatives | lookchem.com |
| Bis(trichloroacetimidates) | Lewis acid | Unsaturated amino acids | lookchem.com |
| 3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Acetic acid | 2,6-Diphenyl-4-trifluoromethylpyridine | researchgate.net |
| o-(2-Acyl-1-ethynyl)benzaldehydes, N-acylglycines | Acetic anhydride, sodium acetate | Indeno[2,1-c]pyran-3-ones | acs.org |
| o-(2-Acyl-1-ethynyl)benzaldehydes, free amino acids | Acetic anhydride, sodium acetate | 1-Oxazolonylisobenzofurans | acs.org |
Reactions Involving the Alkene Moiety
The terminal double bond in this compound is susceptible to a variety of reactions typical of alkenes, including additions, reductions, and carbon-carbon bond-forming reactions.
The alkene functionality can undergo electrophilic addition reactions. For example, bromohydroxylation can be achieved using reagents like N-bromosuccinimide. buchler-gmbh.com This reaction introduces both a bromine atom and a hydroxyl group across the double bond. buchler-gmbh.com
The double bond of the butenyl side chain can be reduced to yield the corresponding saturated derivative. evitachem.com This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.com The reduction of similar unsaturated alcohols can lead to the formation of saturated alcohols. ni.ac.rsresearchgate.net For example, the reduction of 1-phenylbutane-1,3-dione with lithium aluminum hydride can produce a mixture of saturated and unsaturated alcohols. ni.ac.rs
The terminal alkene presents an opportunity for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. Cross-metathesis with other olefins, catalyzed by ruthenium complexes like the Zhan 1B catalyst, can be employed to construct more complex molecular architectures. semanticscholar.org
Furthermore, the alkene can participate in palladium-catalyzed cross-coupling reactions. For instance, the Heck reaction allows for the coupling of the allylic alcohol with aryl iodides to form saturated aryl ketones in a tandem process. researchgate.net These reactions expand the synthetic utility of the alkene moiety for creating diverse molecular scaffolds. researchgate.netacs.orgscispace.com
| Reaction Type | Reagent(s)/Catalyst(s) | Product Type | Reference(s) |
| Olefin Cross-Metathesis | Zhan 1B catalyst | Substituted alkenes | semanticscholar.org |
| Heck Reaction | Palladium catalyst, aryl iodide | Saturated aryl ketones | researchgate.net |
The double bond can be cleaved through oxidation, a reaction that breaks the carbon-carbon double bond and typically forms carbonyl compounds. A well-established method for this transformation is the Lemieux-Johnson oxidation, which utilizes a catalytic amount of osmium tetroxide or ruthenium trichloride (B1173362) in the presence of a stoichiometric oxidant like sodium periodate. scielo.brresearchgate.net This reaction has been applied to a derivative of this compound, specifically N-[(1S,2S)-2-(1′-ethoxyethoxy)-1-phenylbut-3-en-1-yl]benzamide, to yield the corresponding aldehyde, which is a key intermediate in the synthesis of the Taxol side chain. researchgate.net An alternative, more economical method employs potassium permanganate (B83412) with sodium periodate. researchgate.net
| Alkene Substrate | Oxidizing Agent(s) | Product Type | Yield | Reference(s) |
| (R)-1-Phenyl-but-3-en-1-ol | OsO₄ (cat.), NaIO₄ | Aldehyde | 87% (after reduction) | scielo.br |
| N-[(1S,2S)-2-(1′-ethoxyethoxy)-1-phenylbut-3-en-1-yl]benzamide | KMnO₄, NaIO₄, K₂CO₃ | Carboxylic acid | 80% | researchgate.net |
Olefin Metathesis and Cross-Coupling Reactions
Cascade and Rearrangement Reactions
The unique arrangement of functional groups in this compound and its derivatives makes it a candidate for various cascade and rearrangement reactions. Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single synthetic operation. 20.210.105ub.edu
For example, a 2-aza-Cope rearrangement, a type of sigmatropic rearrangement, can occur in related homoallylamine systems. rsc.org This reaction typically involves the formation of an imine from the amine, which then undergoes rearrangement to form a new carbon-carbon bond. rsc.org
Additionally, Wittig rearrangements, which involve the smolecule.com or evitachem.com-sigmatropic rearrangement of an ether, have been studied in related systems. acs.org While not directly involving the amino group, these studies on similar structural motifs highlight the potential for complex rearrangements.
The Meyer-Schuster rearrangement, which converts a propargylic alcohol into an α,β-unsaturated carbonyl compound, is another example of a rearrangement that can occur in molecules with similar functionalities, although it requires an alkyne instead of an alkene. researchgate.net
The propensity of this molecule to undergo such reactions underscores its potential as a versatile precursor in the synthesis of complex target molecules through efficient and atom-economical pathways. 20.210.105ub.edursc.org
Prins Cyclization-Type Reactions
While direct Prins cyclization of this compound is not extensively documented, a closely related and highly relevant transformation is the Prins-Ritter reaction sequence . This one-pot, three-component reaction provides a powerful method for synthesizing 4-aminotetrahydropyran (B1267664) derivatives, which are core structures in various natural products like ambruticin (B1664839) VS and glycamino acid. sci-hub.secdnsciencepub.com This reaction involves a homoallylic alcohol (structurally analogous to the core of this compound), an aldehyde, and a nitrile, and proceeds via a Prins cyclization followed by a Ritter reaction. sci-hub.secdnsciencepub.com
The generally accepted mechanism for the Prins-Ritter reaction begins with the acid-catalyzed formation of a hemiacetal from the homoallylic alcohol and an aldehyde. sci-hub.se Subsequent elimination of water generates an oxocarbenium ion, which then undergoes an intramolecular cyclization via the nucleophilic attack of the alkene's π-bond. preprints.org This key step, the π-cation cyclization, forms the tetrahydropyran (B127337) ring and a new carbocation at the C-4 position. sci-hub.sepreprints.org In the final step, the nitrile acts as a nucleophile, attacking this carbocation in a Ritter reaction. Subsequent hydrolysis of the resulting nitrilium ion furnishes the N-acyl group, yielding a stable cis-4-amidotetrahydropyran derivative. sci-hub.secdnsciencepub.com The high cis-diastereoselectivity is a notable feature of this reaction, with substituents preferentially occupying equatorial positions to minimize steric strain. sci-hub.se
Various Lewis and Brønsted acids have been employed to catalyze this transformation, including Cerium(III) chloride (CeCl₃·7H₂O) with acetyl chloride, Cerium(IV) sulfate (B86663) (Ce(SO₄)₂), and iodine with acetyl chloride. sci-hub.secdnsciencepub.com These catalysts are effective at ambient temperatures and promote the reaction with high efficiency and stereoselectivity. sci-hub.se For instance, the reaction of 1-phenylbut-3-en-1-ol with various aldehydes and acetonitrile (B52724) in the presence of Ce(SO₄)₂ affords the corresponding 4-acetamidotetrahydropyrans in good to excellent yields. cdnsciencepub.com
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst System | Time (h) | Yield (%) | Citation |
| 1 | 1-Phenylbut-3-en-1-ol | 4-Chlorobenzaldehyde | Ce(SO₄)₂ | 7.0 | 90 | cdnsciencepub.com |
| 2 | 1-Phenylbut-3-en-1-ol | 4-Nitrobenzaldehyde | Ce(SO₄)₂ | 6.5 | 88 | cdnsciencepub.com |
| 3 | 1-Phenylbut-3-en-1-ol | Cyclohexanone | Ce(SO₄)₂ | 7.0 | 85 | cdnsciencepub.com |
| 4 | But-3-en-1-ol | 2-Naphthaldehyde | CeCl₃·7H₂O/AcCl | 7.0 | 88 | sci-hub.se |
| 5 | But-3-en-1-ol | 4-Bromobenzaldehyde | CeCl₃·7H₂O/AcCl | 7.0 | 85 | sci-hub.se |
| 6 | But-3-en-1-ol | 4-Chlorobenzaldehyde | I₂/AcCl | 6.5 | 92 |
Table 1: Examples of Prins-Ritter Reactions for the Synthesis of 4-Amidotetrahydropyrans.
This reaction highlights a key potential transformation pathway for structures like this compound, where the inherent reactivity of the homoallylic alcohol moiety can be harnessed to construct complex, nitrogen-containing heterocyclic systems.
Isomerization Studies
The isomerization of allylic and homoallylic alcohols is a well-established transformation in organic synthesis, often catalyzed by transition metals or bases. researchgate.netacs.org For this compound, two primary types of isomerization can be envisaged: double bond migration and tautomerization.
Double Bond Migration: The terminal double bond in the butenyl chain can migrate under catalytic conditions. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are known to be highly effective for the isomerization of allylic alcohols to the corresponding aldehydes or ketones. researchgate.netacs.org For instance, iridium complexes have been developed that catalyze the isomerization of primary allylic alcohols to aldehydes with high selectivity. acs.org While this compound is a secondary homoallylic alcohol, similar catalytic systems could potentially induce the migration of the double bond to form an enol or enamine intermediate, which would then tautomerize to a more stable carbonyl or imine species. The reaction of allylic alcohols with imines, catalyzed by ruthenium complexes, can yield β-amino ketones, a process that involves isomerization of the allylic alcohol. diva-portal.org
Enamine-Imine Tautomerization: Should the double bond migrate to the C2-C3 position, it would form an enamine structure in conjugation with the amino group. This enamine can exist in equilibrium with its imine tautomer. The study of related compounds, such as 3-amino-1-phenylbut-2-en-1-ones, has shown that they can exist as a mixture of enamino-azo and imino-hydrazo tautomers in solution. researchgate.net This suggests that if isomerization leads to the formation of 2-amino-1-phenylbut-2-en-1-ol, a similar tautomeric equilibrium would be established.
Such isomerization processes can also serve as the initial step in domino reactions. For example, a base-catalyzed domino isomerization followed by an oxidant-free dehydrogenative annulation has been developed to construct polysubstituted quinolines from γ-aminoaryl allylic alcohols. researchgate.net This type of cascade, initiated by isomerization, points to the potential for this compound to undergo subsequent intramolecular cyclization to form substituted piperidines or other nitrogen-containing heterocycles, although specific studies on the target compound are not prevalent.
| Substrate Type | Catalyst/Conditions | Product Type | Comments | Citation |
| γ-Aminoaryl allylic alcohols | Base-catalyzed | Polysubstituted quinolines | Domino isomerization/dehydrogenative annulation. | researchgate.net |
| Primary allylic alcohols | Cationic Iridium complexes | β-Chiral aldehydes | Highly enantioselective isomerization. | acs.org |
| Allylic alcohols | Ru(C₅Ph₅)(CO)₂Cl | β-Hydroxy or β-Amino ketones | Tandem isomerization/coupling with aldehydes or imines. | diva-portal.org |
| Allylic alcohols | Tungsten oxo(VI) complexes | Tertiary allylic alcohols | Isomerization of primary/secondary to tertiary alcohols. | google.com |
Table 2: Catalytic Systems for Isomerization of Allylic Alcohols and Related Compounds.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Catalytic Cycles and Intermediate Formation
The catalytic synthesis of homoallylic amines often involves the synergistic interplay of multiple catalytic cycles. mdpi.com For instance, in palladium-catalyzed allylic amination, two interwoven catalytic cycles can generate an electron-rich enamine and an electron-deficient alkyl radical, which then react to form the desired product. mdpi.com Similarly, the combination of photoredox catalysis and enzymatic catalysis can create novel reaction pathways not accessible by either method alone. nih.gov
A key intermediate in many of these catalytic cycles is a metal-allyl species. In copper-catalyzed reactions using (pinacolato)allylborons, the formation of a π-allylcopper intermediate is suggested by deuterium (B1214612) scrambling experiments. nih.gov This intermediate is crucial for understanding the stereochemical outcome of the reaction. In rhodium-catalyzed hydroamination of 1,3-dienes, a Rh-π-allyl intermediate is proposed to be generated after the amine attacks an activated diene. nih.gov Reductive elimination from this intermediate then yields the homoallylic amine. nih.gov
Some reactions proceed through radical intermediates. For example, 2-azaallyl anions can be oxidized to form 2-azaallyl radicals, which can then participate in radical-radical coupling reactions to form carbon-carbon bonds. researchgate.net In certain visible-light-mediated reactions, single-electron transfer to an N-aryloxy amide generates a nitrogen-centered radical, which can then undergo a net-1,2-hydrogen atom transfer (HAT) to form a carbon-centered radical. researchgate.net This radical can then be trapped to form the final product. researchgate.net
The formation of the product can also proceed through a cis-aminopalladation pathway in palladium-catalyzed reactions. acs.org This involves the insertion of an alkene into a Pd-N bond to generate a Pd-alkyl species, which then affords the cyclized amine product upon reductive elimination. acs.org
Role of Lewis Acids and Brønsted Acids in Catalytic Reactivity
Both Lewis acids and Brønsted acids play a significant role in the catalytic synthesis of 2-amino-1-phenylbut-3-en-1-ol and related compounds. wiley-vch.dewikipedia.org They can act as co-catalysts, enhancing the reactivity and selectivity of the primary catalyst. rsc.org
Lewis Acids:
Lewis acids, such as aluminum chloride (AlCl₃) and tin(II) ions (Sn²⁺), can activate substrates by coordinating to Lewis basic sites, typically heteroatoms like oxygen or nitrogen. wikipedia.orgresearchgate.net This coordination withdraws electron density, making the substrate more susceptible to nucleophilic attack. wikipedia.org For instance, in the reaction of phosphorylallenes, the strong coordination of AlCl₃ to the P=O group deactivates it for intramolecular reactions, leading to different products compared to reactions in Brønsted acids. beilstein-journals.org In some cases, a Lewis acid can work in conjunction with a transition metal catalyst. rsc.org For example, in the synthesis of β-amido ketones, a Lewis acid can promote the formation of an amidyl radical. researchgate.net
Brønsted Acids:
Brønsted acids can also act as catalysts or co-catalysts in these reactions. acs.org They can protonate substrates, thereby activating them for subsequent reactions. For example, in the palladium-catalyzed allylic amination of nonactivated allylic alcohols, a Brønsted acid is used as an additive to activate the alcohol. acs.org Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been successfully employed in the asymmetric allylation of aldehydes to produce chiral homoallylic alcohols with high enantioselectivity. google.comresearchgate.net In the amidation of imines, simple Brønsted acids like phenyl phosphinic acid and trifluoromethanesulfonimide have proven to be excellent catalysts. nih.gov
The interplay between Lewis and Brønsted acids can be complex and can lead to different reaction outcomes. beilstein-journals.org The choice of acid can therefore be a crucial factor in controlling the regioselectivity and stereoselectivity of the reaction.
Transition State Analysis and Reaction Energetics
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states and reaction energetics of the synthesis of homoallylic amines. researchgate.net These studies provide insights into the mechanism, reactivity, and stereoselectivity of the reactions.
For amine-catalyzed aldol (B89426) reactions, which share mechanistic features with the synthesis of β-amino alcohols, DFT calculations have shown that primary enamine-mediated reactions proceed through half-chair transition states with hydrogen bonding that facilitates proton transfer. researchgate.net This leads to lower activation energies compared to secondary enamine-mediated reactions. researchgate.net The stereoselectivity of these reactions is determined by the relative energies of the transition states leading to the different stereoisomers. A difference of 3 kcal/mol in activation energy is generally sufficient to achieve an enantiomeric excess of 99%. researchgate.net
In the synthesis of azetidines from homoallylamines, the transition state geometry dictates the stereochemical outcome. bham.ac.uk The most favored transition state is one where the protons are in a pseudo-1,3-diaxial position, minimizing steric interactions. bham.ac.uk
Computational studies can also be used to predict the thermochemistry of reactions, such as the isomerization of olefins, which can be a competing side reaction in the synthesis of homoallylic amines. researchgate.net
Isotope Labeling Studies (e.g., Kinetic Isotope Effects)
Isotope labeling studies are a powerful experimental technique for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing intermediates. nih.govnih.gov The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, provides valuable information about bond-breaking and bond-forming events in the transition state. wikipedia.orgmdpi.com
In the context of homoallylic amine synthesis, deuterium labeling has been used to probe the mechanism of several reactions. For example, in the Cu-catalyzed reaction of (pinacolato)allylborons, complete scrambling of deuterium at the C1 and C3 positions of the allyl group suggests the involvement of a π-allylcopper intermediate. nih.gov In the rhodium-catalyzed hydroamination of 1,3-dienes, the absence of deuterium scrambling rules out mechanisms involving reversible diene insertion into a Rh-hydride. nih.gov
Kinetic isotope effect measurements have also been employed to understand the mechanism of radical reactions. In a visible-light-mediated net-1,2-HAT reaction, KIE measurements, along with other mechanistic studies, supported an intramolecular radical pathway. researchgate.net In another study, a KIE of ~1.2 (kH/kD) for the protodemetalation step in an olefin isomerization reaction indicated that this step occurs after the rate-limiting step of the catalytic cycle. researchgate.net
The development of methods for the selective incorporation of deuterium into amines is also of great importance for mechanistic studies and for applications in medicinal chemistry. rsc.org
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed reaction mechanism. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often used for this purpose. beilstein-journals.orgrsc.org
In the AlCl₃-promoted reaction of phosphorylallenes, NMR spectroscopy was used to monitor the reaction and identify the formation of non-cyclic intermediates. beilstein-journals.org Similarly, in the synthesis of vicinal anti-amino alcohols, the crude reaction mixture was analyzed by ¹H NMR to identify the different stereoisomers formed. acs.org
In some cases, the reaction intermediates are too transient to be observed directly. In such situations, trapping experiments can be used to indirectly detect their presence. For example, in a cobalt-catalyzed hydrocarbonylation of unactivated alkenes, trapping and deuterium-labeling experiments supported a mechanism involving a cationic acylcobalt(IV) complex as a key intermediate. thieme-connect.de
The characterization of intermediates can also be aided by computational studies, which can predict their structures and spectroscopic properties. beilstein-journals.org The combination of experimental and computational approaches is often necessary for a complete understanding of the reaction mechanism.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researcher.life It is widely employed to determine the optimized geometry and electronic properties of organic molecules. For derivatives of related amino alcohols, such as (E)-1-amino-4-phenylbut-3-en-2-ol, DFT calculations have been used to understand the basis of their biological activity. researchgate.net
DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G) to solve the Schrödinger equation approximately. researchgate.net The output provides a wealth of information, including optimized bond lengths, bond angles, and dihedral angles, which define the molecule's most stable three-dimensional structure.
Furthermore, DFT is used to calculate key electronic properties that govern a molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
Below is an interactive table representing typical data obtained from DFT calculations for a molecule analogous to 2-Amino-1-phenylbut-3-en-1-ol.
| Calculated Property | Value | Unit | Significance |
| Total Energy | -552.8 | Hartrees | The total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -6.2 | eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -0.8 | eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 | eV | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 | Debye | A measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative and represents typical values for similar organic molecules, as specific DFT data for this compound is not publicly available.
Prediction of Reactivity and Selectivity Profiles
Theoretical studies are instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from methods like DFT, chemists can forecast how a molecule will behave in a reaction. For instance, the phenyl group in related structures is known to enhance stability, potentially by stabilizing transition states.
The reactivity of amino alcohols can be explored through computational analysis of their frontier molecular orbitals (HOMO and LUMO). The locations of these orbitals indicate the most probable sites for nucleophilic and electrophilic interactions. In related (E)-1-amino-4-phenylbut-3-en-2-ol derivatives, molecular docking and structure-activity relationship (SAR) studies have been performed to understand their inhibitory activity against enzymes like neuraminidase. researchgate.netrsc.org Such studies rely on computational models to predict how the molecule binds to a target, which is a function of its inherent reactivity and stereochemistry.
In the context of catalysis, computational modeling can predict how a molecule interacts with a catalyst. For example, in the hydrogenation of unsaturated imines within a Metal-Organic Framework (MOF), computational results have shown that the C=N bond interacts preferentially with the catalyst's active sites over the C=C bond, governing chemoselectivity. chinesechemsoc.org This type of analysis, which involves examining potential hydrogen bonding and π–π interactions, could be applied to predict the selectivity in reactions involving this compound. chinesechemsoc.org
Modeling of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the energy barriers that separate them. This provides a detailed, step-by-step picture of how reactants are converted into products.
For example, in the reduction of related phenyl-substituted ketones, a potential mechanistic pathway involves the intermolecular transfer of a hydride via a six-membered ring transition state. ni.ac.rs Computational methods can be employed to calculate the structure and energy of this transition state. A lower energy barrier for one pathway over another suggests it is the more favorable route.
Computational tools are also used in lead-oriented synthesis to compare different reaction pathways and prioritize them for experimental investigation. whiterose.ac.uk The process involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products, using algorithms like the nudged elastic band (NEB) method or similar techniques. researcher.life
Frequency Calculation: Confirming the located structure is a true transition state (characterized by a single imaginary frequency) and calculating the activation energy (the energy difference between the transition state and the reactants).
The table below illustrates hypothetical activation energies for competing reaction pathways that a molecule like this compound might undergo.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Description |
| Pathway A: Cyclization | TS-A | 15.2 | Intramolecular cyclization to form a heterocyclic compound. |
| Pathway B: Elimination | TS-B | 22.5 | Elimination of water to form a diene. |
Note: This data is for illustrative purposes to demonstrate the application of computational modeling in studying reaction mechanisms.
Conformation Analysis and Stereochemical Prediction
The three-dimensional shape (conformation) and stereochemistry of a molecule are crucial to its function, particularly in biological systems where interactions are highly specific. Computational methods are essential for conformational analysis and predicting the stereochemical outcomes of reactions.
Conformational analysis involves identifying all possible low-energy conformers of a molecule and determining their relative populations. This is critical for understanding how the molecule will be recognized by an enzyme or receptor. Molecular docking studies, which predict the preferred orientation of a molecule when bound to a target, heavily rely on accurate conformational analysis. researchgate.netrsc.org
Computational chemistry can also predict the stereoselectivity of a reaction by comparing the activation energies of the different transition states that lead to different stereoisomers. For instance, in Lewis acid-catalyzed reactions of related compounds, the formation of a cis or trans product can be rationalized by the relative stability of the corresponding transition states. bham.ac.uk A lower energy transition state corresponds to the major product. This approach has been used to explain the stereochemical preference of biocatalysts in the reduction of prochiral ketones, where the enzyme preferentially binds one enantiomer or one face of the substrate over another. researchgate.net The stereochemical outcome of Pd-catalyzed asymmetric allylic substitutions, a common reaction for allylic alcohols, is also frequently modeled and predicted using computational techniques. acs.org
Applications of 2 Amino 1 Phenylbut 3 En 1 Ol As a Chiral Building Block
Precursor for Nitrogen-Containing Heterocycles
The strategic placement of amine, alcohol, and alkene functionalities within 2-amino-1-phenylbut-3-en-1-ol makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. The resulting cyclic structures are prevalent in pharmaceuticals and natural products.
Research has shown that derivatives of this scaffold can be transformed into important heterocyclic systems. For instance, downstream products of (+/-)-(3E)-2-amino-4-phenylbut-3-en-1-ol include (4S)-4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one, a five-membered heterocycle formed by incorporating the amino and alcohol groups into a carbamate (B1207046) ring system. lookchem.com Such oxazolidinones are themselves valuable chiral auxiliaries and synthetic intermediates. lookchem.com
Furthermore, the homoallylic amine structure is amenable to powerful cascade or domino reactions. N-bromoacetamide-mediated domino cyclization of related homoallylic trichloroacetimidates provides a novel pathway to 1-bromo-2-amino-3-butene derivatives, which are themselves precursors for further cyclic transformations. lookchem.com Similarly, the aza-Cope rearrangement of homoallylic amines, a process that can be controlled by a chiral catalyst, has been successfully applied to the total synthesis of Sedum alkaloids, demonstrating a sophisticated pathway from a linear amino alcohol precursor to complex alkaloid frameworks. msu.edu
The table below summarizes representative nitrogen-containing heterocycles that can be synthesized from this compound or its close derivatives.
| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |
| This compound derivative | Carbamate formation | 1,3-Oxazolidin-2-one | lookchem.com |
| Homoallylic Amine | Aza-Cope Rearrangement | Substituted Piperidines (Alkaloids) | msu.edu |
| Homoallylic Trichloroacetimidate | Domino Cyclization/Elimination | Functionalized Aziridines/Pyrrolidines | lookchem.com |
| Homoallylic Amine | aza-Prins Cyclization (Plausible) | Substituted Piperidines | mdpi.com |
Intermediates in the Synthesis of Complex Organic Molecules
Homoallylic amines and alcohols are widely recognized as fundamental building blocks for constructing complex organic molecules, particularly those with significant pharmacological value. rsc.org The this compound framework provides a chiral core that can be elaborated into larger, more functionalized targets.
A prominent example of the utility of the parent scaffold is the synthesis of (R)-Fluoxetine, a potent selective serotonin (B10506) reuptake inhibitor. A concise total synthesis was achieved starting from benzaldehyde (B42025), which was converted to the chiral homoallylic alcohol, (R)-1-phenyl-but-3-en-1-ol, through a catalytic asymmetric allylation. researchgate.net This intermediate was then carried through several steps to yield the final drug molecule, highlighting the strategic importance of the phenyl-substituted, chiral butenol (B1619263) structure. researchgate.net
Direct evidence of the utility of this compound as an intermediate is found in the synthesis of its protected derivatives, such as methyl (E)-2-[(tert-butoxycarbonyl)amino]-4-phenylbut-3-enoate. lookchem.com This compound is a protected unsaturated amino acid, a crucial component for peptide synthesis and the creation of peptidomimetics.
Moreover, research into a regioisomer, (E)-1-amino-4-phenylbut-3-en-2-ol, led to the discovery of novel and potent neuraminidase inhibitors, which are agents used to combat influenza viruses. researchgate.netnih.gov This demonstrates that the core structure is a viable starting point for the development of new therapeutic agents.
| Intermediate | Target Molecule/Class | Significance | Reference |
| (R)-1-Phenyl-but-3-en-1-ol | (R)-Fluoxetine | Antidepressant Drug | researchgate.net |
| Methyl (E)-2-[(tert-butoxycarbonyl)amino]-4-phenylbut-3-enoate | Peptides / Peptidomimetics | Building blocks for complex biomolecules | lookchem.com |
| (E)-1-Amino-4-phenylbut-3-en-2-ol derivatives | Neuraminidase Inhibitors | Antiviral Agents | researchgate.netnih.gov |
| Homoallylic Amines | Eponemycin, Pelletierine, Cryptophycin | Natural Products / Bioactive Molecules | rsc.org |
Potential as Chiral Ligands or Auxiliaries in Asymmetric Synthesis
The vicinal (or 1,2-) amino alcohol motif is a cornerstone of asymmetric catalysis, serving as a privileged structure for the construction of chiral ligands and auxiliaries. diva-portal.org When complexed with a metal center, these ligands create a defined chiral environment, enabling the catalyst to control the stereochemical outcome of a reaction and produce one enantiomer of a product in excess.
Ligands derived from amino alcohols are typically used in reactions such as the addition of organometallic reagents to aldehydes, reductions of ketones, and allylic alkylations. For example, chiral 1,4-amino alcohol ligands have been synthesized and successfully used to catalyze the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, achieving high enantioselectivity. metu.edu.tr
Recent studies on the copper-catalyzed synthesis of γ-amino alcohols demonstrated that various diphosphine ligands, including those with a basic amino alcohol structure, can effectively control the enantiomeric ratio (er) of the product, in some cases achieving an er of 95:5. unimi.itacs.org The performance of these ligands underscores the potential of this compound to act as a precursor for highly effective chiral ligands. After derivatization to enhance its steric influence and chelating ability, it could be applied in a variety of metal-catalyzed asymmetric transformations. diva-portal.orgmdpi.com
The following table details the performance of representative chiral amino alcohol-derived ligands in common asymmetric reactions.
| Ligand/Auxiliary Type | Reaction | Metal/Catalyst | Yield (%) | Enantioselectivity (ee/er) | Reference |
| Norbornene-based 1,4-amino alcohol | Diethylzinc addition to benzaldehyde | - | - | 88% ee | metu.edu.tr |
| Pyridine-containing selenoether | Tsuji-Trost allylic alkylation | Palladium | - | up to 75% ee | mdpi.com |
| (R,R)-L7 (Diphosphine) | Copper-Catalyzed Amino Alcohol Synthesis | Copper | 97% | 94:6 er | unimi.itacs.org |
| N-(tert-Butylsulfinyl) group | Asymmetric Transfer Hydrogenation of Imines | Ruthenium | High | >99% de | ua.es |
Scaffold for Analog Library Synthesis
In modern drug discovery, the concept of a molecular scaffold is central to creating libraries of related compounds for biological screening. This approach, often part of a strategy known as Lead-Oriented Synthesis (LOS), uses a core molecular structure that can be systematically modified at various positions to generate chemical diversity. whiterose.ac.uk
The this compound molecule is an exemplary scaffold for such purposes. It possesses at least four distinct points for chemical modification:
The Phenyl Ring: Can be substituted with various groups to modulate electronic properties and steric bulk.
The Amino Group: Can be acylated, alkylated, or incorporated into heterocycles.
The Hydroxyl Group: Can be etherified, esterified, or oxidized.
The Alkene: Can undergo addition reactions, oxidation, or metathesis.
A compelling case study involves the regioisomeric scaffold, (E)-1-amino-4-phenylbut-3-en-2-ol, which was used to develop novel neuraminidase inhibitors. researchgate.netnih.gov The initial scaffold (C1) showed inhibitory activity, but by creating an analog through sulfonation of the amine with 4-methoxybenzenesulfonyl chloride, researchers produced a significantly more potent inhibitor (Inhibitor II). researchgate.netnih.gov This highlights the power of using a core scaffold to rapidly explore structure-activity relationships (SAR) and optimize biological activity.
| Compound | Modification from Scaffold | Target | Biological Activity (IC₅₀) | Reference |
| Scaffold C1 | None (Parent Scaffold) | Neuraminidase | Moderate | researchgate.netnih.gov |
| Analog II | Sulfonation of amino group | Neuraminidase | 6.4 µM | researchgate.netnih.gov |
This approach allows for the generation of a large library of analogs from a single, versatile starting material like this compound, accelerating the discovery of new compounds with potential therapeutic applications.
Advanced Analytical and Spectroscopic Techniques in the Study of 2 Amino 1 Phenylbut 3 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Amino-1-phenylbut-3-en-1-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry.
Detailed analysis of ¹H NMR spectra allows for the assignment of each proton in the molecule. For instance, in analogous structures like 1-phenylbut-3-en-1-ol, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.21-7.39 ppm). koreascience.krrsc.org The vinyl protons (CH=CH₂) exhibit characteristic shifts and coupling patterns, with the internal proton (CH=) appearing as a multiplet and the terminal protons (=CH₂) as distinct doublets of doublets. koreascience.krrsc.org The benzylic proton (CH-OH) and the adjacent methylene (B1212753) protons (-CH₂-) also show specific chemical shifts and couplings that confirm the carbon skeleton. koreascience.kr Spin-spin coupling constants (J values) are crucial for determining the spatial relationships between neighboring protons, which aids in conformational analysis. researchgate.net For complex splitting patterns, spin simulation tools can be employed to refine spectral parameters and achieve excellent agreement with experimental data. ni.ac.rs
Mechanistic studies often employ NMR to track the progress of reactions and identify intermediates. By acquiring spectra at different time points or under varying conditions, researchers can gain insight into reaction pathways and the formation of specific stereoisomers.
| Compound | Technique | Key Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|
| 1-phenylbut-3-en-1-amine | ¹H NMR (400 MHz, CDCl₃) | 7.42–7.22 (m, 5H, Ar-H), 6.23 (ddd, 1H, -CH=), 5.24–5.08 (m, 2H, =CH₂), 4.07 (dd, 1H, CH-N) | rsc.org |
| 1-phenylbut-3-en-1-ol | ¹³C NMR (75 MHz, CDCl₃) | 142.7 (Ar-C), 134.6 (-CH=), 128.4 (Ar-CH), 127.5 (Ar-CH), 125.8 (Ar-CH), 118.2 (=CH₂), 75.4 (CH-OH), 43.8 (-CH₂-) | rsc.org |
| (2S)-2-Methoxy-1-phenylbut-3-ene | ¹H NMR (500 MHz, CDCl₃) | 7.21-7.33 (m, 5H, Ar-H), 6.05 (dd, 1H, -CH=), 3.95 (ddd, 1H, CH-O), 3.32 (s, 3H, OCH₃), 2.78-2.95 (m, 2H, -CH₂-) | koreascience.kr |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the compound's molecular formula. koreascience.krrsc.org
In HRMS analysis, the compound is typically ionized using techniques like Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. rsc.org For amino compounds, analysis is often performed in positive ion mode, where the protonated molecule [M+H]⁺ is observed. For example, the calculated m/z for the protonated form of a related compound, C₁₇H₂₀N, was found to be 238.1590, closely matching the experimental value of 238.1584. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Beyond molecular weight, MS provides structural information through fragmentation analysis. In tandem MS (MS/MS) or GC-MS, the molecular ion is fragmented, and the resulting pattern of fragment ions serves as a molecular fingerprint. The fragmentation pattern can reveal the presence of specific functional groups and structural motifs, such as the loss of water (H₂O) from the alcohol group or cleavage adjacent to the amino group or phenyl ring, further corroborating the structure assigned by NMR.
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| (E)-4-phenylbut-3-en-2-yl acetate | C₁₂H₁₄O₂ | [M+H]⁺ | Not specified | Not specified | ni.ac.rs |
| (2R,3S)-2-amino-3-(4-methoxyphenyl)-2-(trifluoromethyl)pent-4-enoate | C₁₃H₁₆F₃NO₃ | [M+H]⁺ | Not specified | Not specified | rsc.org |
| N-[1-(2-bromophenyl)but-3-en-1-yl]-1,1- diphenylmethanimine | C₂₃H₂₀BrN | [M+H]⁺ | Not specified | Not specified | rsc.org |
Chromatographic Methods for Separation, Purity Determination, and Enantiomeric Excess Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of this compound. HPLC is used to separate the compound from reaction impurities, thereby assessing its purity, and is the primary method for determining the enantiomeric excess (ee) of chiral syntheses. researchgate.net
For enantiomeric separation, chiral HPLC is employed. This technique uses a stationary phase containing a chiral selector. The two enantiomers of a chiral compound like this compound interact differently with the chiral stationary phase, leading to different retention times (tᵣ) and allowing for their separation and quantification. wiley-vch.de
| Compound Type | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (tᵣ, min) | Source |
|---|---|---|---|---|---|
| (S)-1-(1-Nitro-4-phenylbut-3-yn-2-yl)naphthalen-2-ol | Phenomenex, Amylose (B160209) 1 | Hexane (B92381)/i-PrOH (80:20) | 1.0 | tᵣ (major) = 5.7, tᵣ (minor) = 6.8 | rsc.org |
| Enantioenriched nitro-alcohol | Chiralcel OD-H | Hexane/i-PrOH (90:10) | 1.0 | tᵣ (S, major) = 15.8, tᵣ (R, minor) = 13.5 | wiley-vch.de |
| Enantioenriched nitro-alcohol | Chiralpak AD-H | Hexane/i-PrOH (95:5) | 1.0 | tᵣ (S, major) = 36.9, tᵣ (R, minor) = 35.5 | wiley-vch.de |
| 1-phenylbut-3-en-1-amine derivative | Chiralpak OD | i-propanol/hexane (40/60) | 1.0 | tᵣ = 7.01 and 8.80 | rsc.org |
X-ray Crystallography for Absolute Configuration Determination
While NMR and chiral chromatography can confirm the relative structure and enantiomeric purity, single-crystal X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute configuration.
This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. For chiral molecules, when anomalous dispersion effects are properly analyzed (often requiring the presence of an atom heavier than oxygen), the absolute stereochemistry (R or S configuration) of each stereocenter can be assigned unequivocally.
In the study of this compound and its derivatives, obtaining a suitable crystal for X-ray analysis is a critical step. The crystal structure of a derivative, such as a salt or a co-crystal, can be used to infer the absolute configuration of the parent molecule. For example, the crystal structure of a synthesized acylhydrazone derivative was determined by single-crystal X-ray diffraction to confirm its molecular geometry. researchgate.net The crystallographic data, including unit cell parameters and atomic coordinates, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. rsc.org
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Amino-1-phenylbut-3-en-1-ol be optimized for higher enantiomeric excess?
- Methodological Approach :
- Catalyst Selection : Use chiral catalysts (e.g., palladium nanoparticles or organocatalysts) to enhance stereoselectivity. For example, ligand-modified palladium catalysts have shown improved selectivity in hydrogenation reactions of acetylenic precursors .
- Reaction Conditions : Optimize temperature (e.g., low temperatures to reduce racemization) and solvent polarity (polar aprotic solvents may stabilize transition states).
- Purification : Employ recrystallization using SHELX-refined crystallization protocols to isolate enantiomerically pure fractions .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Approach :
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments and carbon backbone. Compare with structurally similar compounds like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol for peak assignment .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Note that high-resolution data or twinned crystals may require specialized SHELXPRO workflows .
- Mass Spectrometry : Employ GC/MS with electron ionization to verify molecular weight and fragmentation patterns, referencing methods for 3-methyl-1-penten-4-yn-3-ol derivatives .
Q. What safety protocols are recommended when handling this compound?
- Methodological Approach :
- PPE : Use impervious gloves (tested for chemical resistance), safety glasses, and lab coats. Refer to 2-Buten-1-ol SDS guidelines for analogous amino alcohols .
- Ventilation : Operate in a fume hood with ≥100 ft/min face velocity to minimize inhalation risks .
- First Aid : Immediate skin washing with soap/water and medical consultation for exposure, as recommended for 2-Amino-2-ethylbutan-1-ol .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
- Methodological Approach :
- Density Functional Theory (DFT) : Calculate transition state energies to predict enantioselectivity. Compare with PubChem data for (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol to validate models .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess chiral recognition, using structural analogs like 4-Phenyl-3-buten-2-ol as references .
Q. How can contradictions in reaction yields from different catalytic systems be resolved?
- Methodological Approach :
- Systematic Screening : Test catalysts (e.g., Lindlar vs. palladium nanoparticles) under identical conditions to isolate variables .
- Kinetic Analysis : Monitor intermediate formation via in situ IR or HPLC to identify catalyst poisoning or side reactions.
- Cross-Referencing : Compare data with hydrogenation studies of 3-phenylpropan-1-ol derivatives, noting solvent and temperature dependencies .
Q. What challenges arise in determining the crystal structure of this compound?
- Methodological Approach :
- Data Collection : Use high-resolution synchrotron sources to mitigate twinning issues common in enantiomeric crystals .
- Refinement : Apply SHELXL for small-molecule refinement, adjusting parameters for disordered hydroxyl/amino groups. Refer to SHELX-76 workflows for historical best practices .
Q. How can the bioactivity of this compound be evaluated for medicinal chemistry applications?
- Methodological Approach :
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization. Reference protocols for (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methylated derivatives) and compare bioactivity, as done for 4-Phenyl-3-buten-2-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
